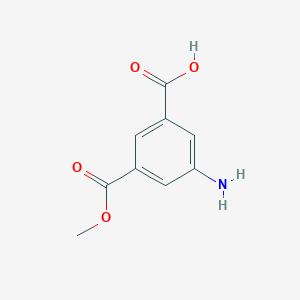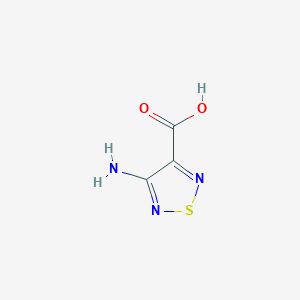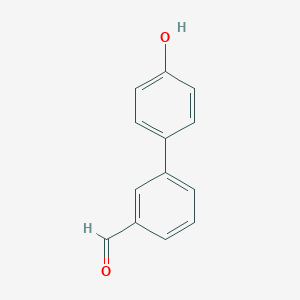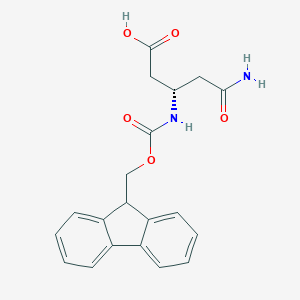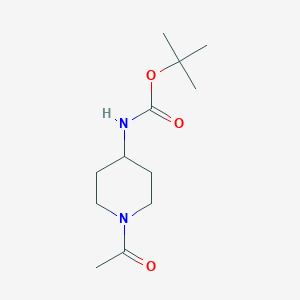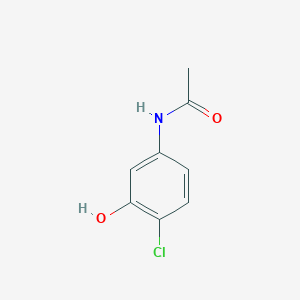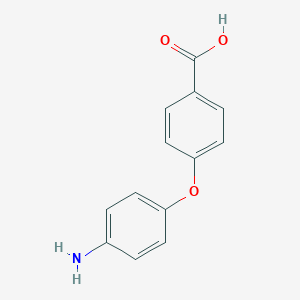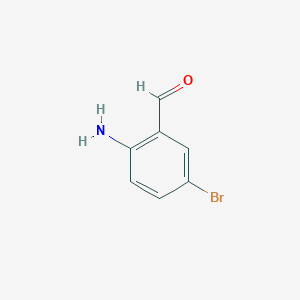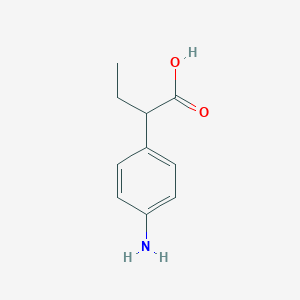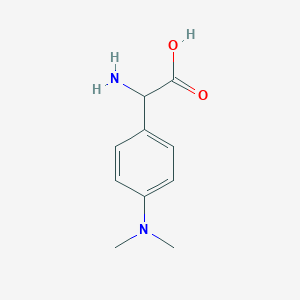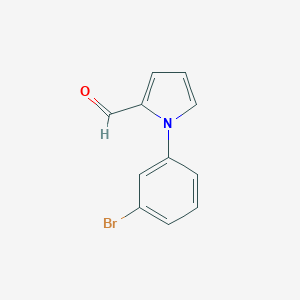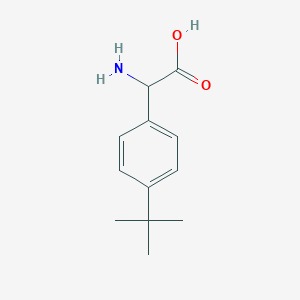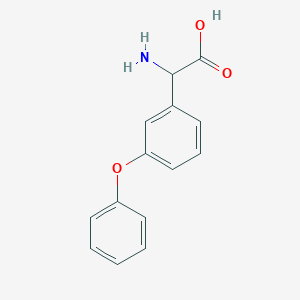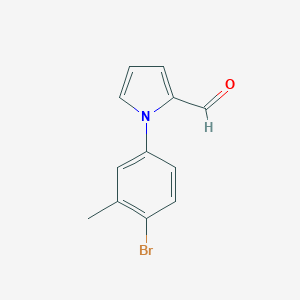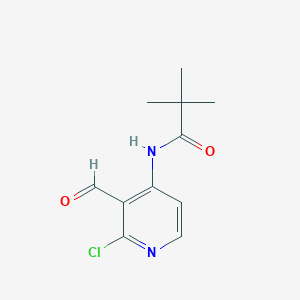
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a chemical compound with the empirical formula C11H13ClN2O2 . It has a molecular weight of 240.69 g/mol . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide isCC(C)(C)C(=O)Nc1ccnc(Cl)c1C=O . The InChI representation is 1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) . Physical And Chemical Properties Analysis
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a solid compound . Its molecular weight is 240.69 g/mol . The compound’s empirical formula is C11H13ClN2O2 .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of 2-pivalamido-3H-pyrimidin-4-one derivatives, where a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been discovered. This process has proven to be convenient for hydrolyzing the pivalamido group of various compounds to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Pharmaceutical Applications
- In the domain of cystic fibrosis therapy, a derivative of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, specifically N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, was identified as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study highlighted the significance of the structural conformation of bithiazole-tethering on the corrector activity (Yu et al., 2008).
Chemical Reactivity and Applications
- The compound has been involved in studies focusing on the behavior of certain molecules as strong nucleophiles towards active electrophilic compounds, leading to the formation of various pivalamides with potential applications in chemical synthesis (Al-Romaizan, 2019).
- It has also been used in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, highlighting a method involving the reaction of certain isocyanopyridines with excess organolithiums, indicating its role in facilitating complex chemical reactions (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
Photodynamic Therapy and Cancer Research
- Certain derivatives of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide have been studied for their cytotoxicity and photo-enhanced cytotoxicity on tumor cells, indicating potential applications in anticancer chemotherapy. The presence of specific substituents was associated with nonclastogenic cytotoxicity, suggesting a selective action on certain cell types (Benchabane et al., 2009).
Material Science and Catalysis
- The compound has been involved in studies related to the synthesis and characterization of coordination polymers. For instance, trigonal complex [Fe2NiO(Piv)6] when linked with polypyridine ligands resulted in novel coordination polymers with diverse topologies, showcasing its relevance in material science and potential catalytic properties (Sotnik et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAVAYMNJCEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649796 |
Source


|
| Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide | |
CAS RN |
338452-91-8 |
Source


|
| Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

